Rosaramicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Introduction to Rosamicin and Micromonospora rosaria

Rosamicin is a 16-membered macrolide antibiotic produced by the bacterium Micromonospora rosaria [1] [2]. Its initial discovery and biological characterization were reported in the early 1970s [1]. The producing organism, Micromonospora rosaria NRRL 3718T, was formally proposed and described as a species later, in 1986 [2].

A core structural feature of rosamicin is a branched lactone aglycone core decorated with the amino sugar D-desosamine at the C-5 position [3] [4]. The interest in this molecule stems from its potent activity against a range of bacteria.

Biological Activity and Properties

Early biological studies highlighted rosamicin's broad-spectrum antimicrobial activity, which was found to be equal or superior to other macrolide antibiotics like erythromycin and megalomicin A [1].

The table below summarizes the key biological properties of rosamicin as reported in its initial discovery phase:

| Property | Description |

|---|---|

| Antibiotic Class | 16-membered macrolide [3] [1] |

| Producer Strain | Micromonospora rosaria NRRL 3718T [5] [2] |

| Gram-positive Bacteria | Highly active; effective against some erythromycin-resistant Staphylococcus aureus strains [1] |

| Gram-negative Bacteria | Improved activity compared to erythromycin and megalomicin A [1] |

| Other Microbes | Highly active against various Mycoplasma and anaerobic species [1] |

| In Vivo Efficacy | Comparable to erythromycin in mouse protection tests [1] |

Genetic & Metabolic Engineering for Rosamicin Derivatives

A significant advancement in rosamicin research was the use of metabolic engineering to create novel derivatives. A 2009 study successfully engineered M. rosaria to produce new rosamicin derivatives by introducing a sugar biosynthesis gene cluster [3] [4].

Experimental Protocol: Engineered Biosynthesis

- Gene Donor: The D-mycinose biosynthetic gene cluster (consisting of genes mycCI, mycCII, mycD, mycE, mycF, mydH, and mydI) was taken from Micromonospora griseorubida A11725, the producer of mycinamicin II [3] [4].

- Vector Construction: These genes were cloned into the ΦC31-derived integration vector pSET152. The resulting plasmid, pSETmycinose, placed the gene cluster under the control of the apramycin-resistance gene promoter[aac(3)IV] [3] [4].

- Transformation: The pSETmycinose plasmid was introduced into Micromonospora rosaria IFO13697, the rosamicin producer. The ΦC31 attachment/integration system allowed stable genomic integration of the plasmid [3].

- Result: The engineered strain produced two new compounds, IZI and IZII. IZI was identified as 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin, a mycinosyl rosamicin derivative with a molecular weight of 741 [3] [4].

The following diagram illustrates this genetic engineering workflow:

This diagram outlines the key steps to engineer M. rosaria for producing novel rosamicin derivatives.

Classical Mutagenesis Techniques

Before modern genetic engineering, classical mutagenesis was a key tool for strain improvement. A 1983 study established optimized protocols for mutagenizing M. rosaria [5].

Experimental Protocol: Mutagenesis of M. rosaria

- Starting Material: The process can use either protoplasts or fragmented mycelia of M. rosaria NRRL 3718 [5].

- Mutagenesis:

- Enrichment for Auxotrophs: Treatment with ampicillin was found to be a very effective method for enriching auxotrophic mutants (mutants that require specific growth factors) [5].

- Outcome: Under these defined conditions, up to 4% of the surviving colonies were auxotrophs [5].

The table below compares the two primary methods used in this study:

| Parameter | Mycelial Fragments | Protoplasts |

|---|---|---|

| NTG Sensitivity | Standard sensitivity | High sensitivity [5] |

| Cell Characteristics | Not single cells | Single cells [5] |

| Frequency of Auxotrophs | Effective (up to 4%) | Somewhat lower [5] |

| Key Advantage | Defined, effective protocol | Single-cell characteristic [5] |

Key Takeaways for Researchers

- Rosamicin presents a promising scaffold for antibiotic development due to its broad-spectrum activity and action against some resistant strains [1].

- Metabolic engineering is a powerful tool for generating "unnatural" natural products from rosamicin, as demonstrated by the successful creation of mycinosylated derivatives [3].

- The ΦC31 integration system and pSET152 vector are a functional genetic toolkit for stable gene expression in M. rosaria, useful for further genetic manipulations [3] [4].

- While modern, classical mutagenesis remains relevant. The established protocols for M. rosaria provide a foundation for random mutagenesis and screening campaigns [5].

References

- 1. Biological studies with rosamicin, a new <i> micromonospora ... [jstage.jst.go.jp]

- 2. sp. nov., nom. rev., the... | Semantic Scholar Micromonospora rosaria [semanticscholar.org]

- 3. Production of rosamicin derivatives in Micromonospora by... rosaria [pubmed.ncbi.nlm.nih.gov]

- 4. Production of rosamicin derivatives in Micromonospora by... rosaria [sigmaaldrich.com]

- 5. Mutagenesis of Micromonospora by using protoplasts and... rosaria [pubmed.ncbi.nlm.nih.gov]

rosamicin vs rosaramicin nomenclature

Chemical Identity and Nomenclature

The table below summarizes the key identifiers for this antibiotic, confirming its singular identity.

| Attribute | Description |

|---|---|

| Systematic Name | Rosaramicin [1] |

| Other Names | Rosamicin, Juvenimicin A3 [2] [3] [1] |

| IUPAC Name | {(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-Ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl}acetaldehyde [1] |

| Chemical Formula | C31H51NO9 [1] |

| Source | Produced by Micromonospora rosaria [3] [4] [5] |

Authoritative sources consistently treat these names as interchangeable. A technical reference on antibiotics states, "this compound, formerly called rosamicin" [3]. Wikipedia and chemical databases also list "rosamicin" under the "other names" section for the this compound entry [1].

Antibiotic Profile and Key Data

This compound is a 16-membered macrolide antibiotic with a broad spectrum of activity.

Mechanism of Action

As a macrolide, this compound inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids and halting the production of essential proteins [6]. The following diagram illustrates this process.

Diagram: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Pharmacological and Microbiological Properties

The tables below summarize key in vitro activity and pharmacokinetic data from published studies.

Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Organism Group | Representative Strains | This compound MIC (µg/mL) | Comparative Activity |

|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus spp., Enterococci | 0.02 - 4.0 [4] | Similar or superior to erythromycin [4] [5] |

| Gram-negative Bacteria | Enterobacteriaceae, Pseudomonas | Varies with pH [4] | More active than erythromycin [4] [5] |

| Other Pathogens | Ureaplasma spp., Mycoplasma spp., Anaerobes | Highly active [7] [5] | - |

Table 2: Human Pharmacokinetics (Single 500 mg Dose)

| Parameter | Intravenous | Oral Solution | Oral Tablet |

|---|---|---|---|

| Absolute Bioavailability | 100% (reference) | 32-39% [8] | 32-39% [8] |

| Elimination Half-life | 3.28 hours [8] | Similar to IV [8] | Similar to IV [8] |

| Volume of Distribution | 3.78 L/kg [8] | - | - |

| Primary Route of Elimination | Extensive metabolism, primarily fecal excretion (86.7% of dose) [8] |

Research and Experimental Applications

Key experimental findings and methodologies from the literature highlight its research utility.

- In Vitro Susceptibility Testing: Methodology involves broth dilution assays to determine Minimum Inhibitory Concentrations (MICs) against target organisms [4]. Activity against Gram-positive and Gram-negative strains compared to erythromycin and lincomycin, testing at different pH levels [4].

- Activity Against Ureaplasma: One study compared this compound to minocin against 52 bovine Ureaplasma strains [7]. This compound was ureaplasmacidal (killing the pathogen) at or near the inhibitory level for most strains [7].

- Tissue Distribution Studies: Experimental studies in dogs showed that this compound achieves higher concentrations in prostatic tissue than erythromycin, suggesting potential for treating prostate infections [1].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. File: Rosamicin .svg - Wikipedia [en.wikipedia.org]

- 3. Josamycin and this compound | 63 | v7 | Kucers' The Use of Antibiotics [taylorfrancis.com]

- 4. : evaluation in vitro and comparison with erythromycin and... Rosamicin [pubmed.ncbi.nlm.nih.gov]

- 5. studies with Biological , a new <i>micromonospora... rosamicin [jstage.jst.go.jp]

- 6. Antibiotic Mechanisms of Action [news-medical.net]

- 7. A comparison of the in vitro activity of two antibiotics against bovine... [pmc.ncbi.nlm.nih.gov]

- 8. and metabolism of Pharmacokinetics in humans - PMC this compound [pmc.ncbi.nlm.nih.gov]

Rosaramicin: A Technical Guide to In Vitro Antibacterial Activity

This guide synthesizes the available scientific data on Rosaramicin, a macrolide antibiotic, detailing its spectrum of activity, efficacy against resistant strains, and key experimental methodologies relevant for research applications.

Introduction to this compound

This compound is a lipid-soluble, basic macrolide antibiotic produced by Micromonospora rosaria [1]. Its chemical structure grants it a broad spectrum of antibacterial activity. Notably, its activity is equal or superior to erythromycin and megalomicin A against Gram-positive bacteria, with improved efficacy against many Gram-negative organisms [2]. A key pharmacological advantage is its tissue distribution; experiments in dogs have shown it achieves higher concentrations in the prostate than erythromycin, indicating potential for treating infections in this organ [1].

Spectrum of In Vitro Antibacterial Activity

The quantitative data below summarizes the in vitro potency of this compound against various bacterial groups, as reported in the literature.

Table 1: In Vitro Antibacterial Activity of this compound

| Organism Group / Specific Organisms | Key Comparative Findings (vs. other macrolides) | Research Context / Notes |

|---|---|---|

| Gram-positive Bacteria | Generally exhibits activity equal or superior to erythromycin [2]. | Found active against a variety of Gram-positive species [2]. |

| Gram-negative Bacteria | Shows improved activity compared to erythromycin [2]. | Active against Neisseria gonorrhoeae [3]. |

| Anaerobic Bacteria | Highly active against a variety of anaerobe species [2]. | |

| Mycoplasma & Ureaplasma | Highly active against a variety of Mycoplasma species [2]. | |

| Ureaplasma urealyticum (Bovine strains) | This compound was ureaplasmacidal at or near inhibitory levels for most strains. In a direct comparison, Minocin (minocycline) often did not achieve a ureaplasmacidal level [4]. | Study on 52 bovine strains (from semen, vaginal, preputial samples) [4]. |

| Ureaplasma urealyticum | Listed as a target organism [3]. | |

| Mycoplasma hominis | Listed as a target organism [3]. | |

| Chlamydia trachomatis | Listed as a target organism [3]. | |

| Treponema pallidum (Experimental syphilis in rabbits) | In vivo, this compound phosphate at 12.5 or 25 mg/kg twice daily for 10 days was as effective as penicillin G benzathine in achieving complete cure of intradermal and disseminated infections [5]. | This is an in vivo model demonstrating correlation with antibacterial efficacy [5]. |

Activity Against Antibiotic-Resistant Strains

A significant finding of early this compound research was its activity against strains resistant to other macrolides.

- Lack of Complete Cross-Resistance: Some strains of Staphylococcus aureus that were resistant to both erythromycin and megalomicin A remained sensitive to this compound, confirming a lack of complete cross-resistance between these antibiotics [2]. This suggests this compound could be a potential therapeutic option for infections caused by certain resistant Gram-positive pathogens.

Key Experimental Protocols and Methodologies

For researchers looking to validate or build upon existing work, the following established methodologies are detailed in the literature.

Protocol for Broth Dilution Susceptibility Testing

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

- Principle: Two-fold serial dilutions of this compound are prepared in a suitable broth medium.

- Inoculation: Each tube is inoculated with a standardized suspension of the test organism (e.g., ~10^5 to 10^6 CFU/mL).

- Incubation: Tubes are incubated aerobically or anaerobically as required by the organism, typically at 35-37°C for 16-20 hours.

- MIC Determination: The MIC is the lowest concentration of antibiotic that completely prevents visible growth. Subsequent subculturing from clear tubes onto antibiotic-free agar can determine the Minimum Bactericidal Concentration (MBC) [4] [2].

High-Pressure Liquid Chromatographic (HPLC) Assay for this compound

Monitoring antibiotic concentration in serum or other matrices is crucial for pharmacokinetic studies. The following HPLC method has been developed specifically for this compound [6].

- Internal Standard: Add a known amount of a suitable internal standard to the serum sample.

- Sample Preparation: Adjust the sample to alkaline pH and treat with potassium carbonate.

- Extraction: Extract this compound and the internal standard from the serum using ether.

- Chromatography: Inject the extract into a reverse-phase HPLC column. The mobile phase is a mixture of acetonitrile and an acetate buffer.

- Detection & Quantification: Detect the eluting compounds (e.g., by UV). The concentration of this compound is calculated based on the peak height ratio (this compound to internal standard) against a standard curve. This method is accurate, reproducible, and can detect levels as low as 0.01 μg/mL [6].

Pharmacokinetics and Metabolism

Understanding the absorption and metabolism of this compound is essential for interpreting its in vivo efficacy.

- Bioavailability: The absolute oral bioavailability of this compound in humans is relatively low, ranging from 32% to 39% for both solution and tablet forms [7].

- Metabolism: this compound undergoes extensive metabolism in humans. After an oral dose, the serum area-under-the-curve for unchanged this compound was only 19% of that for total radioactivity, indicating a high degree of biotransformation [7].

- Excretion: About 7.0% of the administered radioactivity is recovered in the urine and 86.7% in the feces. The major metabolite identified in both urine and feces is 20-bis-ureidothis compound [7].

Experimental Workflow and Antibacterial Mechanism

The following diagram visualizes the core workflow for assessing this compound's *in vitro` activity and its fundamental mechanism of action, based on standard macrolide behavior and the tested endpoints.

> This diagram outlines the standard laboratory workflow for determining this compound's MIC and MBC, alongside its typical macrolide mechanism of action leading to observed effects.

Conclusion for Researchers

This compound demonstrates a compelling in vitro` profile characterized by its broad spectrum, potency against Mycoplasma and Ureaplasma, and activity against some erythromycin-resistant staphylococci [4] [2]. Its tendency to be bactericidal against certain pathogens like *Ureaplasma is a notable advantage over some comparator antibiotics [4].

However, researchers should be mindful of key pharmacokinetic challenges, primarily its low oral bioavailability and extensive metabolism [7]. Future research efforts could be directed towards formulating this compound to improve its systemic exposure or exploring its utility in topical or targeted applications where its potent *in vitro` activity can be fully leveraged.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Biological studies with rosamicin, a new <i>micromonospora... [jstage.jst.go.jp]

- 3. | antibacterial substance | CAS# 35834-26-5 | InvivoChem this compound [invivochem.com]

- 4. A comparison of the in of two antibiotics against bovine... vitro activity [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of this compound phosphate in treatment of experimental ... [pmc.ncbi.nlm.nih.gov]

- 6. High-pressure liquid chromatographic method for determination of... [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]

rosaramicin production fermentation process

Producing Strains and Basic Properties

Rosaramicin is a 16-membered macrolide antibiotic naturally produced by various Micromonospora species [1] [2]. The table below summarizes the key producing strains and basic biological properties of this compound and its close relatives.

| Property | This compound (also known as Rosamicin) | 6108 Complex (A1, B, C, D) |

|---|---|---|

| Producing Strains | Micromonospora rosaria [3] [2], M. chalcea var. izumensis [2] | A strain assigned to a new species of Micromonospora (BA06108) [1] |

| Co-produced Compounds | - | This compound, Juvenimicin A4, M-4365 A1 [1] |

| Biological Activity | Active against Gram-positive and some Gram-negative bacteria [4] [2]. Better Gram-negative coverage than erythromycin [4]. | 6108 A1 and C: Potency similar to this compound [1] 6108 B: Less potent antimicrobial activity [1] 6108 D: Higher toxicity in mice [1] |

Genetic Engineering for Novel Analogues

A significant part of modern research involves using genetic engineering to create new this compound derivatives with potentially improved properties. The core strategy involves modifying the this compound biosynthetic pathway in Micromonospora rosaria.

Genetic engineering workflow for novel this compound derivatives

Key experiments include:

- Introduction of Sugar Biosynthesis Genes: Researchers introduced the D-mycinose biosynthetic gene cluster from Micromonospora griseorubida into M. rosaria using the ΦC31-derived integration vector pSET152 [3]. This resulted in the production of new compounds, IZI and IZII, identified as mycinosyl rosamicin derivatives [3].

- Combining Gene Introduction with P450 Gene Disruption: The D-mycinose genes were introduced into M. rosaria mutants where specific cytochrome P450 genes (

rosCorrosD) were disrupted [5]. These genes are responsible for adding a formyl group (RosC) and an epoxide (RosD) to the this compound aglycone core [5]. The resulting engineered strains produced novel derivatives IZIV and IZV, respectively [5].

References

- 1. New analogues of this compound isolated from a Micromonospora strain. [pubmed.ncbi.nlm.nih.gov]

- 2. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY this compound [guidetopharmacology.org]

- 3. of rosamicin derivatives in Micromonospora rosaria by... Production [link.springer.com]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. A new mycinosyl rosamicin derivative produced by an engineered... [pubmed.ncbi.nlm.nih.gov]

dihydrorosaramicin synthesis and properties

Core Properties of Dihydrorosaramicin

Dihydrothis compound is a 16-membered macrolide antibiotic. The key characteristics of its binding to bacterial ribosomes, which is central to its mechanism of action, are outlined in the following table. [1]

| Aspect | Description |

|---|---|

| Ribosomal Target | Binds specifically to the 50S and 70S ribosomal particles of Escherichia coli. No detectable binding to the 30S subunit. [2] |

| Optimal Binding Conditions | Requires a specific buffer: 10 mM Tris-HCl (pH 7.6), 6 mM MgCl₂, and 60 mM NH₄Cl. [1] |

| Key Consideration | The binding is adversely affected by β-mercaptoethanol, which reacts with the compound. [1] |

| Binding Affinity Correlation | The affinity of E. coli ribosomes for dihydrothis compound aligns well with the drug's minimal inhibitory concentration (MIC) in microorganisms. [2] |

Experimental Protocols for Ribosomal Binding

The foundational studies used several methods to characterize the binding of dihydrothis compound to ribosomes. The table below summarizes the key methodologies. [1] [2]

| Method | Application & Details |

|---|---|

| Equilibrium Dialysis | Used to evaluate the parameters of the binding interaction between dihydrothis compound and ribosomal particles. [1] [2] |

| Ethanol Precipitation | An alternative technique to measure the binding of the radioactive tracer ([³H]dihydrothis compound) to ribosomes. [1] |

| Two-Phase Partitioning | Another validated method used to study the binding parameters, yielding consistent results with other techniques. [1] |

| Sucrose Gradient Centrifugation | Employed to demonstrate and separate the specific binding of the compound to 70S ribosomes and the 50S ribosomal subunit. [2] |

| Gel Exclusion Chromatography | Used to confirm the specific binding of dihydrothis compound to the large ribosomal subunit. [2] |

The Research Context

The available data comes from primary research articles published in 1981 and 1982. Here is a visual summary of the experimental workflow used in these studies to characterize dihydrothis compound:

Experimental workflow for studying dihydrothis compound binding.

- Synthesis and Tracer Use: The studies relied on the synthesis of a radioactive form, [³H]dihydrothis compound, to track and quantify its binding to ribosomes. [2]

- Effects of Other Antibiotics: The binding of dihydrothis compound to the ribosome is inhibited by other macrolide antibiotics. It is largely unaffected by tobramycin and chloramphenicol, and its binding is curiously enhanced by puromycin. [1]

A Note on Current Research & Next Steps

The search results indicate that research on dihydrothis compound itself is not current. However, the field of macrolide antibiotics and natural products continues to advance. Here are some suggestions for your research:

- Explore Modern Techniques: Current research on natural compounds (like the flavonoid Dihydromyricetin) utilizes advanced methods such as nanocapsules, microemulsions, and cyclodextrin inclusion complexes to improve the solubility and bioavailability of poorly soluble compounds. [3] These could be relevant for any future development of dihydrothis compound.

- Refine Your Search: To find more recent information, you might search for review articles on "16-membered macrolide antibiotics" or the specific parent compound, This compound, which is also known as rosamicin.

References

rosaramicin early biological studies

Introduction to Rosaramicin

This compound (also known as rosamicin) is a 16-membered macrolide antibiotic first isolated from the bacterium Micromonospora rosaria [1]. Early research in the 1970s highlighted it as a new macrolide with a broad spectrum of antibacterial activity, showing particular promise against certain Gram-negative bacteria and other pathogens [2] [3].

Early biological studies focused on several key areas, summarized in the table below.

| Study Aspect | Key Findings from Early Research |

|---|---|

| In Vitro Antimicrobial Activity | Activity against Gram-positive bacteria equal or superior to erythromycin; improved activity against Gram-negative bacteria; highly active against Mycoplasma and anaerobic species [2]. |

| In Vivo Efficacy (Meningitis Model) | Less effective than penicillin G at clearing Streptococcus pneumoniae from rabbit CSF; higher doses (250 mg/kg/day) caused fatal enterocecitis [3]. |

| Pharmacokinetics in Humans | Low oral bioavailability (32-39%); extensive tissue distribution; extensively metabolized; primarily excreted in feces [4]. |

| Prostatic Tissue Penetration | Found to be more concentrated in the prostate than erythromycin in dog studies, suggesting potential for treating prostatic infections [5]. |

Detailed Experimental Protocols

Here is a deeper look into the methodologies used in these foundational studies.

In Vitro Susceptibility Testing

Early in vitro studies determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains using standardized broth dilution methods [3]. The protocol can be summarized as follows:

- Bacterial Inoculum: A standardized suspension of the test organism (e.g., Streptococcus pneumoniae) was prepared.

- Antibiotic Dilution: this compound was serially diluted in a broth medium.

- Inoculation and Incubation: Each dilution was inoculated with the bacteria and incubated.

- MIC Determination: The lowest concentration of this compound that prevented visible growth was recorded as the MIC.

- MBC Determination: Subcultures from tubes showing no growth were plated on agar. The lowest concentration that killed ≥99.9% of the initial inoculum was the MBC.

For Streptococcus pneumoniae type III, one study reported a this compound MIC of 0.25 µg/ml and an MBC of 0.5 µg/ml [3].

In Vivo Efficacy: Pneumococcal Meningitis Model

A key in vivo study compared this compound to penicillin G in treating experimental pneumococcal meningitis in rabbits [3]. The experimental workflow is illustrated below:

Experimental workflow of the rabbit pneumococcal meningitis study [3].

Key measurements included:

- CSF Drug Concentration: Measured using high-pressure liquid chromatography (HPLC) [6].

- Bacterial Clearance: Quantified by counting bacteria in CSF samples.

- Therapeutic Outcome: Defined as the number of rabbits cured after a 5-day treatment course.

Pharmacokinetic and Metabolism Study in Humans

A human study characterized this compound's pharmacokinetics and metabolic fate [4]. The design and findings are summarized in the following diagram:

Design and key findings of the human pharmacokinetic study for this compound [4].

Analytical Method for Serum Concentration

A specific high-pressure liquid chromatographic (HPLC) method was developed to monitor this compound levels in serum [6]. The detailed protocol is as follows:

- Internal Standard: Add an internal standard to the serum sample.

- Alkalinization: Adjust the sample pH to alkaline.

- Extraction: Treat with potassium carbonate and extract with ether.

- Chromatography: Perform a reverse-phase column separation using an acetonitrile-acetate buffer mixture as the mobile phase.

- Detection & Quantification: The method was accurate and reproducible, with a sensitivity of about 0.01 µg/ml of serum.

Current Research Status and Safety Profile

While early studies were promising, further development of this compound appears limited. The search results indicate it is currently used for research purposes only and not for human treatment [7]. Significant findings that may have impacted its clinical development include:

- Toxicity at High Doses: A higher dosage regimen (250 mg/kg/day intramuscularly) produced acute, fulminant enterocecitis and death in rabbits [3].

- Extensive Metabolism: Only a small amount of the administered drug remained unchanged in the body, which could impact efficacy [4].

References

- 1. Micromonospora rosaria sp. nov., nom. rev., the this compound Producer [semanticscholar.org]

- 2. with rosamicin, a new <i>micromonospora... Biological studies [jstage.jst.go.jp]

- 3. Versus Penicillin G in this compound Pneumococcal... Experimental [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and metabolism of this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. High-pressure liquid chromatographic method for determination of... [pmc.ncbi.nlm.nih.gov]

- 7. | antibacterial substance | CAS# 35834-26-5 | InvivoChem this compound [invivochem.com]

Comprehensive Technical Guide: Rosaramicin Natural Product Classification and Research Methodologies

Introduction to Rosaramicin and Natural Product Classification

This compound is a naturally occurring macrolide antibacterial compound first isolated from the fermentation broth of Micromonospora rosaria and subsequently from M. chalcea var. izumensis [1]. As a 16-membered macrolide antibiotic, it belongs to the juvenimicin group and is classified chemically as a complex polyketide natural product with significant antibacterial properties [1] [2]. Natural products like this compound represent a crucial resource in antimicrobial drug development, particularly given the rising threat of multidrug-resistant pathogens that accounted for nearly 5 million deaths globally in 2019 [3]. The structural complexity of this compound and related macrolides stems from their biosynthetic origins in actinomycetes, which have evolved sophisticated enzymatic machinery for the production of structurally diverse secondary metabolites with potent biological activities [4] [3].

The clinical importance of this compound lies in its activity against various pathogenic bacteria, particularly those increasingly resistant to conventional antibiotics. Like other macrolides, it inhibits protein synthesis by binding to the bacterial ribosome, but its specific structural features confer distinct antibacterial properties and potentially different resistance profiles compared to more common 14- and 15-membered macrolides [1] [5]. Understanding this compound's classification, biosynthesis, and structure-activity relationships provides valuable insights for drug development efforts aimed at combating antibiotic resistance through either direct therapeutic application or as a scaffold for synthetic modification [3] [5].

Chemical Classification and Structural Properties

Fundamental Chemical Characteristics

This compound possesses a complex molecular structure characteristic of polyketide-derived macrolide antibiotics, with significant structural features that dictate its biological activity and physicochemical properties:

- Molecular formula: C₃₁H₅₁NO₉ [1] [2]

- Molecular weight: 581.36 g/mol (average mass 581.747) [1] [2]

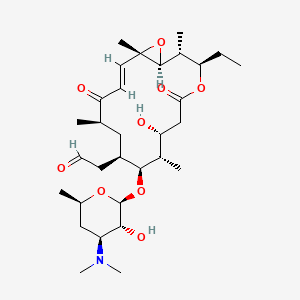

- IUPAC name: (1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl 3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranoside [2]

The structure contains a 16-membered macrolactone ring with characteristic glycosidic linkage to a deoxyaminosugar moiety (3,4,6-trideoxy-3-[dimethylamino]-β-D-xylo-hexopyranoside) [1] [2]. This sugar component enhances the molecule's interaction with bacterial ribosomes and contributes to its antibacterial potency. The macrolide ring system incorporates multiple chiral centers, ethyl and methyl substituents, ketone functionalities, and a characteristic α,β-unsaturated enone system that influences its chemical reactivity and biological activity [1].

Physicochemical Properties and Rule-Based Analysis

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance |

|---|---|---|

| Hydrogen bond acceptors | 10 | Influences solubility and membrane permeability |

| Hydrogen bond donors | 2 | Affects pharmacokinetic properties |

| Rotatable bonds | 6 | Impacts molecular flexibility and binding |

| Topological polar surface area | 135.13 Ų | Predicts membrane penetration capability |

| XLogP | 1.74 | Moderate lipophilicity optimal for antibacterial activity |

| Molecular weight | 581.36 g/mol | Within range for ribosomal binding antibiotics |

| Lipinski's rules broken | 0 | Suggests favorable drug-like properties |

This compound exhibits balanced hydrophilicity-lipophilicity with an XLogP value of 1.74, positioning it within the optimal range for antibacterial compounds that must traverse bacterial cell membranes to reach their ribosomal targets [1]. The topological polar surface area of 135.13 Ų and presence of multiple hydrogen bond donors and acceptors contribute to its solubility characteristics and molecular interactions. Notably, this compound violates zero of Lipinski's rules, indicating favorable drug-like properties for oral bioavailability, though additional factors such as metabolic stability and efflux transport must be considered for therapeutic development [1].

Table 2: Database Registry Identifiers for this compound

| Database | Identifier | Utility |

|---|---|---|

| CAS Registry | 35834-26-5 | Standard chemical indexing |

| ChEMBL Ligand | CHEMBL8965 | Bioactivity data resource |

| PubChem CID | 6537204 | Public chemical information |

| GtoPdb Ligand | 10855 | Pharmacological target data |

| Antibiotic DB | Juvenimicin A3 | Antibiotic-specific classification |

| Reaxys | 4731365 | Synthetic literature access |

| ChEBI | 87084 | Chemical entities of biological interest |

The comprehensive registry of this compound across major chemical and pharmacological databases facilitates research and development efforts. The compound is known by several synonyms including Antibiotic 67-694, Antibiotic 67694, juvenimicin A3, rosamicin, and SCH-14947, reflecting its independent discovery by multiple research groups [1] [2]. This nomenclature complexity is common for natural products isolated from different microbial sources and underscores the importance of standardized registry systems for scientific communication and database searching [1].

Biosynthesis and Metabolic Engineering

Biosynthetic Gene Cluster Organization

The biosynthesis of this compound follows the type I polyketide pathway common to macrolide antibiotics, employing modular polyketide synthases (PKSs) that assemble the macrolactone scaffold from simple carboxylic acid precursors. The biosynthetic gene cluster (BGC) likely contains large, multifunctional PKS proteins organized in modules, with each module responsible for specific elongation and modification steps [4] [3]. These enzymatic assembly lines incorporate acyl-CoA precursors such as acetyl-CoA, propionyl-CoA, and malonyl-CoA extension units, with precise control over stereochemistry at each chiral center through the action of ketoreductase, dehydratase, and enoylreductase domains within specific modules [3].

The this compound BGC also encodes tailoring enzymes responsible for post-PKS modifications, including glycosyltransferases that attach the deoxyaminosugar moiety, hydroxylases that introduce specific oxygen functionalities, and methyltransferases that install methyl groups at specific positions [4]. The genomic context typically shows co-localization of resistance genes within or adjacent to the BGC, providing self-protection to the producing organism during biosynthesis—a common feature in antibiotic BGCs that has profound implications for the origins of clinical antibiotic resistance [5].

Metabolic Engineering Approaches

Table 3: Metabolic Engineering Strategies for Antibiotic Production

| Approach | Application to this compound | Expected Outcome |

|---|---|---|

| Host strain engineering | Use of Streptomyces albus J1074 as chassis | Improved genetic manipulation and yield |

| Precursor engineering | Enhancement of methylmalonyl-CoA and ethylmalonyl-CoA pools | Increased titers of this compound and analogs |

| Tailoring enzyme engineering | Modification of glycosylation patterns | Altered biological activity and spectrum |

| Regulatory gene manipulation | Overexpression of pathway-specific regulators | Enhanced cluster expression and production |

| Resistance gene integration | Co-expression of native self-resistance mechanisms | Improved host tolerance and yield |

Advanced metabolic engineering approaches have been developed to optimize the production of macrolide antibiotics like this compound and to generate novel analogs [3]. Streptomyces albus J1074 represents a particularly valuable chassis strain due to its relatively small genome (6.8 Mbp), high genetic stability when introducing heterologous BGCs, and well-characterized metabolic network [3]. Engineering efforts have demonstrated that deletion of competing BGCs (up to 15 known clusters in some engineered strains) redirects metabolic flux toward the target compound, while ribosome engineering through mutations in rpoB and rpsL genes can further enhance production yields [3].

The heterologous expression of this compound BGC in optimized chassis strains enables both yield improvement and generation of novel derivatives through combinatorial biosynthesis approaches [3]. These strategies include module swapping to alter polyketide chain length and stereochemistry, glycosylation engineering to modify sugar attachments, and precursor-directed biosynthesis to incorporate non-natural extender units [3]. Such approaches leverage the substrate flexibility of PKS enzymes while avoiding the regulatory complexity and low production titers often associated with native producers.

Figure 1: Metabolic engineering workflow for this compound production, highlighting key stages from gene cluster identification to heterologous expression.

Structure Elucidation Methodologies

Comprehensive Analytical Workflow

The structure elucidation of complex natural products like this compound requires a multidisciplinary approach combining advanced spectroscopic techniques, computational methods, and chemical derivatization. The primary methodology relies heavily on nuclear magnetic resonance (NMR) spectroscopy, complemented by high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy [6]. For this compound, the application of two-dimensional NMR techniques including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating Frame Overhauser Enhancement Spectroscopy) enables complete assignment of proton and carbon resonances and establishes connectivity through the complex molecular framework [6].

The recent advancements in structure elucidation include the use of high-field NMR magnets (800 MHz and above) equipped with cryogenic probes, which significantly enhance sensitivity and enable the characterization of sub-milligram quantities of complex metabolites [6]. Additionally, computational approaches for predicting NMR chemical shifts using density functional theory (DFT) calculations provide powerful validation tools for proposed structures [6]. For crystalline samples, microcrystal electron diffraction (microED) has emerged as a revolutionary technique capable of providing X-ray-like structural information from nanogram quantities of material, as demonstrated in the structure revision of complex natural products like the lomaiviticins [6].

Experimental Protocol for Structure Elucidation

Protocol: Comprehensive Structure Elucidation of this compound

Sample Preparation:

- Purify this compound to ≥95% purity using reverse-phase HPLC (C18 column, methanol-water gradient)

- Prepare NMR sample (~2-5 mg in 0.6 mL deuterated methanol [CD₃OD] or chloroform [CDCl₃])

- For MS analysis, prepare dilute solution (~0.1 mg/mL) in methanol with 0.1% formic acid

- For IR analysis, prepare KBr pellet containing ~1% (w/w) this compound

NMR Spectroscopy Acquisition:

- Acquire ¹H NMR spectrum (500-800 MHz) with water suppression

- Acquire ¹³C NMR spectrum with sufficient scans for signal-to-noise > 50:1

- Perform 2D experiments:

- COSY for proton-proton connectivity

- TOCSY for spin system identification

- HSQC for direct ¹H-¹³C correlations

- HMBC for long-range ¹H-¹³C correlations (optimize for 6-8 Hz coupling)

- ROESY for spatial proximity information (250-300 ms mixing time)

- Measure at controlled temperature (25°C) with calibration to solvent residual peak

Mass Spectrometry Analysis:

- Acquire high-resolution ESI-MS in positive and negative ion modes

- Perform MS/MS fragmentation with collision-induced dissociation (CID)

- Use mass accuracy threshold of < 3 ppm for elemental composition assignment

Computational Validation:

- Generate theoretical ¹³C NMR chemical shifts using DFT calculations (B3LYP/6-31G* level)

- Compare experimental and calculated shifts using mean absolute error (MAE) and corrected mean absolute error (CMAE)

- Calculate DP4 probability to statistically evaluate structural hypotheses

Data Interpretation:

- Establish molecular formula from HRMS and elemental analysis

- Identify functional groups from IR spectroscopy (carbonyl stretches ~1700 cm⁻¹, hydroxyl stretches ~3400 cm⁻¹)

- Assemble partial structures from COSY and TOCSY correlations

- Connect partial structures using HMBC correlations

- Establish relative stereochemistry from ROESY correlations and J-coupling analysis

- Confirm absolute configuration by chemical degradation and Mosher's method if necessary

This systematic approach enables complete structural characterization of this compound and related macrolides, with particular attention to stereochemical assignments that are crucial for understanding biological activity. The integration of computational validation addresses common pitfalls in structure elucidation, especially for highly functionalized molecules with complex NMR spectra where traditional interpretation may lead to misassignment [6].

Figure 2: Structure elucidation workflow for this compound, integrating spectroscopic, computational, and crystallographic approaches.

Biological Activity and Therapeutic Potential

Mechanism of Action and Antibacterial Properties

This compound exerts its antibacterial effects through inhibition of protein synthesis by binding to the bacterial 50S ribosomal subunit, a mechanism shared with other macrolide antibiotics [1] [5]. Specifically, it interacts with the peptidyl transferase center in the ribosomal tunnel, blocking the elongation of nascent peptide chains and leading to premature termination of protein synthesis [5]. The structural features of this compound, including the 16-membered lactone ring and specific sugar modifications, influence its binding affinity and specificity for bacterial ribosomes, potentially contributing to its activity against certain macrolide-resistant strains [1] [5].

The antibacterial spectrum of this compound includes various Gram-positive bacteria and some fastidious Gram-negative organisms, with particular potency against certain opportunistic pathogens [1]. Like other macrolides, its activity is typically bacteriostatic rather than bactericidal, though concentration-dependent bactericidal effects may occur against some susceptible organisms at higher concentrations. The therapeutic potential of this compound and its derivatives must be evaluated in the context of emerging resistance mechanisms, particularly the macrolide-lincosamide-streptogramin (MLS) resistance phenotype mediated by erm (erythromycin ribosome methylation) genes that modify the ribosomal target [5].

Resistance Considerations and Origins

The clinical utility of this compound is intrinsically linked to the evolving landscape of antibiotic resistance. As with many clinically used antibiotics, resistance mechanisms likely originated in natural antibiotic producers as self-protection strategies before being transferred to pathogenic bacteria through horizontal gene transfer [5]. For macrolides like this compound, the primary resistance mechanisms include:

- Target modification: Ribosomal RNA methylation by Erm family methyltransferases

- Efflux pumps: Mef and Msr family transporters that export macrolides from the cell

- Enzymatic inactivation: Esterases and phosphorylases that chemically modify the antibiotic

- Target mutation: Rare chromosomal mutations in ribosomal proteins or RNA

The genetic origins of these resistance elements are frequently found within the biosynthetic gene clusters of antibiotic producers, where they serve to protect the host organism from its own toxic metabolites [5]. Understanding this evolutionary context provides insights into potential resistance threats that may emerge following clinical deployment of this compound or its derivatives and informs strategies for resistance management through combination therapies or analog design [5].

Computational and Genome Mining Approaches

PRISM 4 Platform for Genome Mining

The PRISM 4 (Prediction of Informatics for Secondary Metabolomes) platform represents a comprehensive computational approach for predicting the chemical structures of genomically encoded antibiotics, including macrolides like this compound [4]. This platform uses hidden Markov models (1,772 implemented in PRISM 4) to identify biosynthetic gene clusters in microbial genomes and implements in silico tailoring reactions (618 reactions in PRISM 4) to predict structural modifications to core scaffolds [4]. The accuracy of prediction is quantified using the Tanimoto coefficient (Tc), a measure of chemical similarity that reflects the fraction of substructures shared between predicted and actual molecules [4].

In validation studies, PRISM 4 demonstrated significant predictive power, generating at least one predicted chemical structure for 94% of detected BGCs in a benchmark set of clusters with known products [4]. The platform achieves particularly high accuracy for modular polyketides like this compound, where the colinearity between PKS module organization and structural features enables more precise structure prediction compared to other natural product classes [4]. When applied to large genomic datasets (e.g., 3,759 bacterial genomes), PRISM 4 identified thousands of encoded antibiotics, revealing the extensive untapped potential of microbial secondary metabolism for antibiotic discovery [4].

Chemical Similarity Assessment Methods

Chemical similarity methods play a crucial role in natural product research, enabling comparison of this compound to known antibiotics and prediction of its biological activities based on structural relationships [7]. The similarity principle states that "structurally similar molecules tend to have similar properties and similar molecules exert similar biological activities" [7]. For this compound, several computational approaches facilitate these comparisons:

- Fingerprint-based similarity: Molecular fingerprints encode structural features as bit strings, enabling rapid comparison using metrics like the Tanimoto coefficient

- Functional group analysis: Identification and comparison of key pharmacophoric elements

- 3D structural similarity: Alignment and comparison of three-dimensional conformations

- Descriptor-based methods: Comparison of physicochemical properties like logP, polar surface area, and hydrogen bonding capacity

The Tanimoto coefficient (Tc) is particularly valuable for quantifying structural similarity, with values ranging from 0 (no similarity) to 1 (identical structures) [4] [7]. In natural product discovery, a Tc ≥ 0.7 often indicates high structural similarity with increased likelihood of similar biological activities, while Tc ≤ 0.3 suggests significant structural divergence [7]. For this compound, these methods enable comparison to clinically used macrolides like erythromycin and clarithromycin, highlighting both shared features and structural distinctions that may translate to differences in antibacterial spectrum, resistance profile, and pharmacological properties [7].

Conclusion and Future Perspectives

This compound represents a promising macrolide antibiotic with established antibacterial properties and potential for further development through modern drug discovery approaches. Its structural complexity exemplifies the sophisticated biosynthetic capabilities of actinomycetes, while its mechanistic profile as a ribosomal inhibitor aligns with clinically validated antibacterial strategies. The comprehensive classification presented in this guide integrates chemical, biological, and genomic perspectives to provide researchers with a foundation for ongoing investigation.

Future research directions should focus on several key areas:

- Analogue development through medicinal chemistry or combinatorial biosynthesis to enhance potency and overcome resistance

- Mechanism of action studies using modern chemical biology approaches to elucidate detailed interactions with the bacterial ribosome

- Resistance profiling to identify vulnerability to existing mechanisms and predict potential resistance evolution

- Synergistic combinations with other antibacterial agents to enhance efficacy and suppress resistance development

- Application of emerging technologies including cryo-EM for ribosome binding studies, artificial intelligence for analog design, and synthetic biology for optimized production

References

- 1. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY this compound [guidetopharmacology.org]

- 2. (CHEBI:87084) this compound [ebi.ac.uk]

- 3. Metabolic engineering approaches for the biosynthesis of antibiotics [microbialcellfactories.biomedcentral.com]

- 4. Comprehensive prediction of secondary and... metabolite structure [nature.com]

- 5. Crossroads of Antibiotic Resistance and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of Structure : Current Frontiers... Secondary Metabolites [pmc.ncbi.nlm.nih.gov]

- 7. Chemical similarity methods for analyzing ... secondary metabolite [degruyterbrill.com]

Comprehensive Application Notes and Experimental Protocols for Rosaramicin in Bacterial Prostatitis Treatment

Introduction to Rosaramicin and Bacterial Prostatitis

Drug Properties and Historical Context

This compound (also known as rosamicin) is a naturally occurring macrolide antibiotic first isolated from the fermentation broth of Micromonospora rosaria and subsequently from M. chalcea var. izumensis [1]. This compound represents a promising therapeutic option for bacterial prostatitis due to its favorable pharmacokinetic properties and enhanced tissue penetration compared to other macrolides. Chemically classified as a 16-membered macrolide, this compound demonstrates structural similarities to other macrolide antibiotics but with distinct modifications that contribute to its unique distribution characteristics [1].

The molecular structure of this compound (Molecular Weight: 581.36 g/mol) contributes to its pharmacological profile. With a topological polar surface area of 135.13 Ų and XLogP of 1.74, the compound exhibits optimal lipophilicity for penetrating prostatic tissues while maintaining sufficient aqueous solubility for systemic distribution [1]. The compound complies with Lipinski's rule of five with zero violations, predicting favorable oral bioavailability. These physicochemical properties underpin this compound's exceptional ability to achieve therapeutic concentrations in the prostate gland and associated tissues [2].

Bacterial Prostatitis: Clinical Background and Challenges

Bacterial prostatitis represents a significant urological challenge affecting approximately 10-15% of the male population, with profound impacts on quality of life [3]. The condition is categorized into two primary forms:

- Acute bacterial prostatitis: Characterized by sudden onset, severe symptoms, and often systemic manifestations requiring immediate intervention

- Chronic bacterial prostatitis: Defined by persistent or recurrent symptoms lasting ≥3 months, often with relapsing urinary tract infections [4]

The treatment challenges in bacterial prostatitis stem from several factors: the physiological blood-prostate barrier that limits antibiotic penetration, the persistence of biofilm-associated infections, and the potential formation of prostatic calculi that can harbor bacteria [5]. These factors contribute to high recurrence rates in chronic cases, with current first-line therapies (primarily fluoroquinolones) achieving relief in only approximately 50% of patients [5]. The anatomical position of the prostate gland surrounding the urethra contributes to the urinary symptoms characteristic of prostatitis, including dysuria, frequency, urgency, and obstructive voiding patterns [3].

This compound Preclinical Data Summary

Comparative Efficacy and Tissue Distribution

This compound demonstrates superior prostate tissue penetration compared to other macrolides, as evidenced by preclinical studies in canine and human models. In controlled comparative studies, concentration ratios for this compound in prostatic secretion, interstitial fluid, and tissue were significantly higher than those observed for erythromycin [2]. This differential distribution was particularly pronounced in human prostatic tissue obtained by transurethral resection, suggesting this compound's molecular properties confer specific advantages for prostate targeting [2].

Table 1: Comparative Tissue Distribution of this compound vs. Erythromycin

| Tissue Compartment | This compound Concentration Ratio | Erythromycin Concentration Ratio | Significance |

|---|---|---|---|

| Prostatic Secretion | Significantly higher | Lower | P < 0.05 |

| Interstitial Fluid | Significantly higher | Lower | P < 0.05 |

| Prostatic Tissue | Significantly higher | Lower | P < 0.05 |

| Human Prostatic Tissue | Most pronounced difference | Minimal penetration | P < 0.01 |

The broad-spectrum activity of this compound against common uropathogens makes it particularly suitable for bacterial prostatitis treatment. The drug demonstrates efficacy against many Gram-positive and Gram-negative organisms frequently implicated in prostatic infections, including both common urinary pathogens and atypical organisms that may persist in prostatic tissue [2]. This antimicrobial coverage, combined with favorable distribution kinetics, positions this compound as a promising agent for both acute and chronic bacterial prostatitis [2].

Antimicrobial Spectrum and Potency

This compound exhibits a comprehensive antimicrobial profile against pathogens relevant to prostatic infections. While specific minimum inhibitory concentration (MIC) data for individual organisms requires updating through contemporary surveillance studies, the historical literature indicates activity against both typical and atypical uropathogens. This breadth of coverage is particularly valuable in chronic bacterial prostatitis, where conventional cultures may fail to identify fastidious or intracellular organisms that contribute to persistent symptoms [4].

Table 2: this compound Antimicrobial Spectrum Against Common Uropathogens

| Pathogen Category | Example Organisms | Reported this compound Activity | Clinical Relevance |

|---|---|---|---|

| Gram-positive | Enterococcus spp., Staphylococcus aureus | Good activity | Common in complicated UTI |

| Gram-negative | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis | Variable activity | Most common prostatitis pathogens |

| Atypical | Chlamydia trachomatis, Ureaplasma urealyticum, Mycoplasma hominis | Good to excellent activity | Important in chronic cases |

| Other | Trichomonas vaginalis | Reported activity | Sexually transmitted etiology |

The mechanism of action of this compound follows the classic macrolide pattern, involving binding to the 50S ribosomal subunit and inhibition of bacterial protein synthesis. However, its specific structural features may contribute to enhanced activity against certain uropathogens and reduced potential for inducible resistance compared to some newer macrolides. This pharmacological profile supports its investigation as a targeted therapy for prostatic infections [2] [1].

Experimental Protocols

Antimicrobial Susceptibility Testing Protocol

Broth microdilution methodology provides the reference standard for determining this compound minimum inhibitory concentrations (MICs) against clinical uropathogen isolates. The following detailed protocol ensures reproducible and clinically relevant susceptibility data:

Preparation of inoculum: Select 3-5 isolated colonies of similar morphology from an overnight agar plate. Emulsify colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Dilute the suspension in broth medium to obtain a final inoculum density of 5 × 10⁵ CFU/mL in each well of the microdilution tray [2].

Preparation of antibiotic solutions: Prepare this compound stock solution at 1280 μg/mL in dimethyl sulfoxide (DMSO) or according to manufacturer specifications. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth to create concentrations ranging from 0.06 μg/mL to 64 μg/mL. Distribute 100 μL of each dilution into wells of a sterile 96-well microdilution tray [2].

Inoculation and incubation: Add 100 μL of the prepared inoculum to each well containing the antibiotic dilutions. Include growth control (medium + inoculum) and sterility control (medium only) wells. Cover the tray and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator [2].

Reading and interpretation: Following incubation, examine trays for visible growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. For quality control, include reference strains with known MIC ranges (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) with each batch of testing [2].

Fig 1. Workflow for this compound broth microdilution susceptibility testing.

Tissue Penetration Study Protocol

Assessment of prostatic tissue distribution is critical for evaluating this compound's potential for treating bacterial prostatitis. This protocol outlines a comprehensive approach for quantifying antibiotic concentrations in various tissue compartments using animal models:

Animal model preparation: Utilize mature male canines (or other appropriate species) with weights ranging 20-30 kg. For chronic infection models, inoculate the prostate transrectally or surgically with clinical isolates of common uropathogens (e.g., E. coli) 48-72 hours before antibiotic administration. Confirm infection through systemic signs (fever, elevated white blood cell count) and positive prostatic tissue cultures from sentinel animals [2].

Drug administration and sample collection: Administer this compound intravenously or orally at therapeutic doses (e.g., 5-10 mg/kg). At predetermined time points (0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), euthanize animals and collect blood (for plasma separation), prostatic tissue, prostatic secretions, and interstitial fluid from implanted tissue chambers. Immediately process samples by homogenizing tissues in cold buffer (1:3 w/v) and centrifuging at 10,000 × g for 10 minutes at 4°C [2].

Sample analysis and quantification: Analyze sample supernatants using validated high-performance liquid chromatography (HPLC) or LC-MS/MS methods. For HPLC, use a C18 reverse-phase column with UV detection at 254 nm. The mobile phase should consist of acetonitrile:phosphate buffer (pH 6.8) in a 45:55 ratio at a flow rate of 1.0 mL/min. Compare peak areas of samples to a standard curve generated from spiked blank matrices (linear range: 0.05-10 μg/mL) [2].

Data analysis and calculations: Calculate antibiotic concentrations in each matrix using the standard curve. Determine pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) using non-compartmental analysis. Compute tissue penetration ratios as AUCtissue/AUCplasma for comparative assessment [2].

Fig 2. Workflow for this compound tissue penetration studies.

Prostatic Inflammation Assessment Protocol

Evaluation of anti-inflammatory effects provides important supplementary data for this compound's potential benefits in prostatitis treatment, where inflammation contributes significantly to symptoms regardless of detectable infection:

Cytokine measurement in prostatic tissue: Homogenize prostatic tissue samples in cold phosphate-buffered saline (PBS) containing protease inhibitors (1:5 w/v). Centrifuge at 12,000 × g for 15 minutes at 4°C and collect supernatants. Quantify key inflammatory mediators (IL-1β, IL-6, IL-8, TNF-α) using commercial ELISA kits according to manufacturer instructions. Normalize cytokine levels to total protein content determined by BCA assay [6].

Histopathological evaluation: Fix prostatic tissue samples in 10% neutral buffered formalin for 24-48 hours. Process through graded ethanol series, embed in paraffin, and section at 4-5 μm thickness. Stain with hematoxylin and eosin (H&E) for general morphology assessment. Use a standardized scoring system (0-3) to evaluate inflammatory cell infiltration, tissue edema, epithelial damage, and architectural changes [6].

Oxidative stress parameters: Assess lipid peroxidation by measuring malondialdehyde (MDA) levels using thiobarbituric acid reactive substances (TBARS) assay. Determine antioxidant capacity via superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities in prostatic tissue homogenates using commercial colorimetric assay kits. Express results as units per mg protein [6].

Proposed Treatment Protocol and Clinical Considerations

Patient Selection and Diagnostic Confirmation

Appropriate patient identification is essential for the successful application of this compound in bacterial prostatitis. The ideal candidates include:

- Acute bacterial prostatitis: Patients presenting with acute onset of fever, chills, urinary symptoms (frequency, urgency, dysuria), and perineal pain, with laboratory confirmation of UTI [3]

- Chronic bacterial prostatitis: Patients with recurrent symptomatic UTIs with the same uropathogen, symptoms persisting ≥3 months, and positive localization cultures identifying the prostate as the source [4]

Diagnostic requirements before initiating this compound therapy should include:

- Comprehensive urinalysis and culture with identification and susceptibility testing of causative organisms

- Expressed prostatic secretions analysis when possible to confirm prostatic involvement

- Two-glass test or Meares-Stamey four-glass test to localize infection to the prostate in chronic cases

- Baseline laboratory studies including complete blood count, comprehensive metabolic panel, and liver function tests [4] [3]

Exclusion criteria for this compound therapy should include:

- History of hypersensitivity to macrolide antibiotics

- Severe hepatic impairment (Child-Pugh Class C)

- Concomitant use of drugs with known serious interactions with macrolides

- Infection with pathogens demonstrating confirmed resistance to this compound based on susceptibility testing

Dosing Regimen and Administration Guidelines

This compound dosing protocol should be tailored based on infection severity and patient characteristics:

Table 3: Proposed this compound Dosing Regimen for Bacterial Prostatitis

| Prostatitis Type | Recommended Adult Dose | Frequency | Route | Treatment Duration | Special Considerations |

|---|---|---|---|---|---|

| Acute Bacterial | 500 mg | Every 12 hours | Oral | 14-21 days | Initial IV option for severe cases |

| Chronic Bacterial | 500 mg | Every 12 hours | Oral | 28-42 days | Extend based on symptom resolution |

| Elderly (≥65 years) | 250-500 mg | Every 12 hours | Oral | Individualize | Monitor renal/hepatic function |

| Hepatic Impairment | 250 mg | Every 12 hours | Oral | Minimum effective duration | Close liver monitoring |

Administration guidelines:

- Administer this compound tablets on an empty stomach (1 hour before or 2 hours after meals) to optimize absorption

- Maintain adequate hydration to support drug clearance and reduce potential nephrotoxicity risk

- For patients unable to tolerate oral administration, develop an appropriate intravenous formulation for hospital use

- Adjust dosing frequency based on severity of infection, with more frequent dosing (every 8 hours) considered for critically ill patients [2]

Monitoring Parameters and Adverse Effect Management

Clinical and laboratory monitoring during this compound therapy should include:

- Symptom assessment: Document changes in pain scores, urinary symptoms, and quality of life measures using standardized tools such as the NIH Chronic Prostatitis Symptom Index (NIH-CPSI) at baseline, weekly during treatment, and at end of therapy [4]

- Microbiological evaluation: Repeat urine cultures 1-2 weeks after initiation and 4-6 weeks after completion of therapy to confirm eradication

- Laboratory monitoring: Assess liver function tests (ALT, AST, bilirubin) and renal function (serum creatinine, BUN) at baseline, after 2 weeks of therapy, and at completion

- Drug level monitoring: Consider measuring serum concentrations in patients with fluctuating renal/hepatic function or suspected toxicity

Management of adverse effects:

- Gastrointestinal effects (nausea, diarrhea, abdominal pain): Administer with small amounts of food if necessary (though this may reduce absorption), consider dose splitting, or use antiemetics if severe

- Hepatotoxicity (elevated transaminases): Monitor closely, reduce dose for mild-moderate elevations, discontinue for significant increases (>5× ULN) or with symptoms of hepatitis

- Potential cardiac effects: Monitor for QT prolongation in susceptible patients, avoid concomitant use with other QT-prolonging medications

- Allergic reactions: Discontinue immediately for any signs of hypersensitivity reactions

Regulatory Status and Future Development

Current Development Status and Historical Context

This compound remains an investigational agent for the treatment of bacterial prostatitis despite promising early data. The original research conducted in the 1970s demonstrated compelling preclinical and preliminary clinical evidence for its efficacy in prostatic infections [2]. However, comprehensive Phase III clinical trials required for regulatory approval have not been completed to contemporary standards. The compound designation as this compound (also referenced in historical literature as rosamicin) appears in pharmacological databases with well-characterized chemical structure and basic pharmacological properties, but without approved pharmaceutical product listings in major regulatory jurisdictions [1].

The development pathway for this compound would require generating modern clinical trial data compliant with current regulatory standards (FDA, EMA). This includes adequately powered randomized controlled trials comparing this compound to current standard therapies (fluoroquinolones, trimethoprim-sulfamethoxazole) for both acute and chronic bacterial prostatitis. Specific endpoints should include clinical success (symptom resolution), microbiological eradication, safety profile, and health-related quality of life measures. The unique distribution properties of this compound may support submission under expedited programs for agents addressing unmet medical needs, particularly for multidrug-resistant prostatic infections [2].

Future Research Directions

Several promising research avenues could enhance this compound's development as a therapeutic option for bacterial prostatitis:

- Contemporary susceptibility surveillance: Systematic assessment of this compound's in vitro activity against current clinical isolates of uropathogens, including multidrug-resistant strains, from geographically diverse regions

- Combination therapy studies: Evaluation of potential synergistic effects when this compound is combined with other antibiotic classes (e.g., β-lactams, fluoroquinolones) against challenging pathogens

- Formulation optimization: Development of advanced drug delivery systems (e.g., extended-release formulations, targeted delivery approaches) to enhance prostate-specific concentration while minimizing systemic exposure

- Pharmacogenomic investigations: Identification of potential genetic factors influencing this compound metabolism, distribution, and response to enable personalized dosing approaches

- Microbiome impact studies: Characterization of this compound's effects on the gut and urinary microbiomes compared to other antimicrobial agents used for prostatitis [6]

The ongoing challenge of bacterial prostatitis, particularly the chronic form with high recurrence rates and significant quality of life impact, underscores the need for therapeutic innovations like this compound. With its favorable tissue distribution profile and broad-spectrum activity, this agent represents a promising candidate for addressing the persistent clinical problem of bacterial persistence in prostatic tissue [2] [4].

Conclusion

This compound represents a promising therapeutic option for bacterial prostatitis based on its unique pharmacokinetic properties and historical efficacy data. The superior prostate tissue penetration demonstrated in preclinical models, combined with its broad-spectrum activity against common uropathogens, positions this macrolide as a potential solution for one of urology's most challenging clinical problems. The comprehensive experimental protocols outlined herein provide a roadmap for contemporary researchers to validate and build upon the foundational research conducted in the 1970s, adapting investigation to modern scientific standards and regulatory requirements.

The ongoing clinical need for effective prostatitis treatments is substantial, with current options failing to provide sustained relief for many patients, particularly those with chronic bacterial prostatitis. This compound's development pathway warrants reconsideration in the context of modern drug development technologies, including advanced formulation approaches, personalized medicine strategies, and contemporary clinical trial design. With further investment in rigorous clinical evaluation, this compound may potentially address significant unmet needs in the management of both acute and chronic bacterial prostatitis, offering improved outcomes for patients burdened by this challenging condition.

References

- 1. | Ligand page | IUPHAR/BPS this compound to PHARMACOLOGY Guide [guidetopharmacology.org]

- 2. Rosamicin--a new drug for the treatment of bacterial prostatitis [pubmed.ncbi.nlm.nih.gov]

- 3. : Inflammation of the Prostate - NIDDK Prostatitis [niddk.nih.gov]

- 4. Chronic prostatitis Guide: Causes, Symptoms and Treatment Options [drugs.com]

- 5. & Management: Approach Considerations... Prostatitis Treatment [emedicine.medscape.com]

- 6. Gut microbiome and chronic prostatitis /chronic pelvic pain syndrome [atm.amegroups.org]

rosaramicin MIC determination method

Introduction to Rosaramicin

This compound is a macrolide antibiotic known for its potent activity against a range of fastidious microorganisms, including genital mycoplasmas and chlamydia [1] [2]. Its high in vitro potency, particularly when compared to older macrolides like erythromycin, made it a subject of significant research interest in the late 20th century. Determining its Minimum Inhibitory Concentration (MIC) is crucial for quantifying antibacterial potency and establishing susceptibility breakpoints for clinical or research applications. This document provides updated and detailed protocols for the accurate determination of this compound MICs.

Historical Susceptibility Data

The following table summarizes foundational quantitative data on this compound's activity against relevant pathogens, providing a reference for expected MIC ranges.

| Organism | Number of Isolates | This compound MIC Range (μg/mL) | Key Comparative Antibiotics (MIC Range, μg/mL) | Citation |

|---|---|---|---|---|

| Ureaplasma urealyticum (Serotype Strains & Clinical Isolates) | 36 | 0.031 - 4.0 | Tetracycline (≤0.5 - 256); Erythromycin (≥1 - 64) [1] | [1] |

| Ureaplasma urealyticum (Post-exposure, induced resistance) | 3 serotype strains | Increased 8- to 16-fold (but still ≤1.0 μg/mL) | N/A | [1] |

| Chlamydia trachomatis | 30 strains | Not explicitly stated (study confirmed comparable activity to other agents) | N/A | [1] |

Broth Microdilution Method (Primary Protocol)

Broth microdilution is the gold-standard, quantitative method for MIC determination and is highly suitable for researching antibiotics like this compound [3].

Workflow Overview

The diagram below illustrates the key steps of the broth microdilution method:

Detailed Procedure

Step 1: Preparation of this compound Stock Solution

- Due to its lipophilic nature, solubilize this compound in Dimethyl Sulfoxide (DMSO) followed by further dilution in a suitable medium. To prevent adsorption to labware, include 0.002% Polysorbate 80 (Tween 80) in the final broth [4].

- Prepare serial two-fold dilutions of the antibiotic in a suitable broth (e.g., Mueller-Hinton Broth for standard organisms or specialized medium like Shepard's 10B broth for Ureaplasma). The dilution series is typically prepared in a 96-well microtiter plate [1] [3].

Step 2: Preparation of Inoculum

- Prepare a bacterial suspension from fresh overnight cultures.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which equates to approximately 1-2 x 10^8 Colony Forming Units (CFU)/mL for most bacteria [5] [6].

- Further dilute this suspension in broth to achieve a final working inoculum of about 5 x 10^5 CFU/mL in each well of the microdilution plate [3].

Step 3: Inoculation and Incubation

- Aliquot the standardized inoculum into the wells of the microdilution plate containing the antibiotic dilutions.

- Include growth control (inoculum without antibiotic) and sterility control (broth only) wells.

- Incubate the plates under appropriate atmospheric conditions and temperature (e.g., 35-37°C for 24-48 hours). The incubation time may be extended for slow-growing organisms [1].

Step 4: Reading and Interpreting Results

Agar Diffusion Method (Disk Diffusion)

The disk diffusion test (Kirby-Bauer) is a qualitative method suitable for rapid screening of susceptibility patterns [5] [8].

Workflow Overview

The diagram below illustrates the key steps of the agar diffusion method:

Detailed Procedure

- Prepare a standardized inoculum (0.5 McFarland) and swab it evenly onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn [5].

- Within 15 minutes, apply a paper disk impregnated with a predefined concentration of this compound onto the agar surface [5].

- Incubate the plate at 35°C for 16-20 hours [5] [6].

- Following incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters [5] [7].

- The zone diameter is interpreted as Susceptible, Intermediate, or Resistant by comparing it to established clinical breakpoints. Note: Specific breakpoints for this compound are not current and would require establishment based on contemporary data and correlation with MIC values [8].

Critical Technical Considerations

- Preventing Drug Adsorption: this compound's lipophilic nature causes it to adsorb to plastic surfaces, which can artificially elevate MICs. It is critical to use Tween 80 (0.002%) in the assay broth to prevent this loss [4]. Alternatively, using microtiter plates with non-binding surfaces (NBS) can be highly effective [4].

- Quality Control: Implement a quality control program using standard reference strains (e.g., Staphylococcus aureus ATCC 29213) to ensure the accuracy and reproducibility of your susceptibility test results [6].

- Methodological Limitations: Be aware that the disk diffusion method does not provide a quantitative MIC value and is less suitable for slow-growing or fastidious organisms that require specialized media or incubation conditions [8] [7].

Research Applications and Notes

The primary application of this compound MIC determination is in antimicrobial research and drug development, especially for evaluating potency against atypical pathogens. Furthermore, the documented ability to induce low-level resistance in laboratory settings after prolonged exposure makes it a relevant model for studying resistance mechanisms in mycoplasmas and other bacteria [1].

References

- 1. Standardized method for determining antimicrobial susceptibility of... [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility for Some Atypical... Testing [doctorlib.org]

- 3. - Wikipedia Broth microdilution [en.wikipedia.org]

- 4. Effects of Microplate Type and Broth Additives on Microdilution ... MIC [pmc.ncbi.nlm.nih.gov]

- 5. test - Wikipedia Disk diffusion [en.wikipedia.org]

- 6. Reliability of Disk Test Results for the Antimicrobial... Diffusion [pmc.ncbi.nlm.nih.gov]

- 7. - Infectious Diseases - MSD Manual... Susceptibility Testing [msdmanuals.com]

- 8. sciencedirect.com/topics/immunology-and-microbiology/ disk - diffusion [sciencedirect.com]

Comprehensive Application Notes and Protocols for Rosaramicin Tissue Concentration Analysis